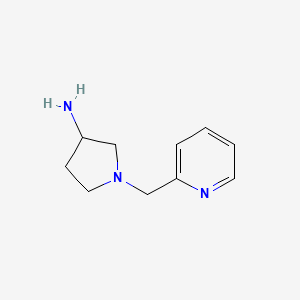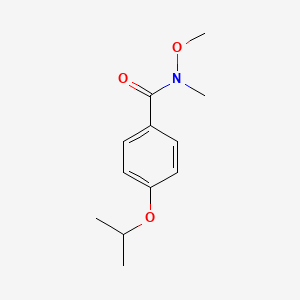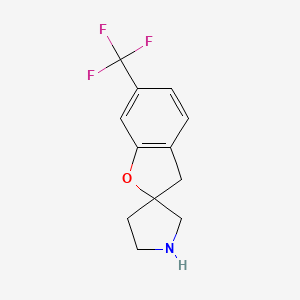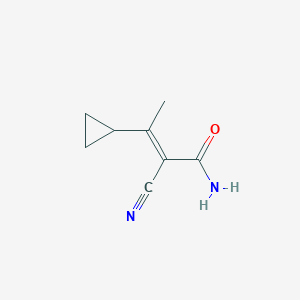![molecular formula C8H8N2O B14802323 4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)
4-Methyl-1H-benzo[d]imidazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole ring with a methyl group at the 4th position and a hydroxyl group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by oxidation. For instance, the reaction of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions can yield the desired benzimidazole derivative. The reaction conditions often involve refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: 4-Methyl-1H-benzo[d]imidazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a quinone-like structure.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 2nd and 6th positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole-quinone derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or nitro-substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes, pigments, and other functional materials due to its stable chemical structure.
作用機序
The mechanism of action of 4-Methyl-1H-benzo[d]imidazol-5-ol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The hydroxyl group at the 5th position can also participate in hydrogen bonding, enhancing its binding affinity to target proteins.
類似化合物との比較
Benzimidazole: The parent compound without the methyl and hydroxyl substitutions.
2-Methylbenzimidazole: A similar compound with a methyl group at the 2nd position.
5-Hydroxybenzimidazole: A compound with a hydroxyl group at the 5th position but without the methyl group.
Comparison: 4-Methyl-1H-benzo[d]imidazol-5-ol is unique due to the presence of both the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to biological targets and improve its solubility in various solvents, making it a versatile compound for research and industrial applications.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
4-methyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-8(5)10-4-9-6/h2-4,11H,1H3,(H,9,10) |
InChIキー |
HJXHUPDINDDFLL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)


![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)

![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)

![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)
